molecular formula C9H6BrNO B3277832 6-Isoquinolinol, 7-bromo- CAS No. 666735-08-6

6-Isoquinolinol, 7-bromo-

Cat. No.: B3277832
CAS No.: 666735-08-6
M. Wt: 224.05 g/mol
InChI Key: OBDVIZUGPRYWEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Isoquinolinol, 7-bromo- can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to provide efficient synthesis routes for isoquinoline and its derivatives . Industrial production methods often utilize these synthetic routes to produce the compound on a larger scale.

Chemical Reactions Analysis

6-Isoquinolinol, 7-bromo- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Isoquinolinol, 7-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom at the 7th position can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Isoquinolinol, 7-bromo- can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-bromoisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVIZUGPRYWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630338
Record name 7-Bromoisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666735-08-6
Record name 7-Bromoisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Bromo-6-methoxyisoquinoline (50 mg) and sodium thiomethoxide (147 mg) were suspended in N,N-dimethylformamide (2 ml), and the suspensioin was stirred at 150° C. for 2 hr. The reaction solution was cooled to room temperature, the reaction solution was then filtered, and the solvent was removed from the filtrate by distillation under the reduced pressure. The residue was purified by thin layer chromatography using chloroform-methanol to give 7-bromo-6-hydroxyisoquinoline (11 mg, yield 22%).
Quantity
50 mg
Type
reactant
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Quantity
147 mg
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reactant
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Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.6 mL (9.5 g, 37.8 mmol) of BBr3 were added at 0° C. to a solution of 4.5 g (18.9 mmol) 7-bromo-6-methoxy isoquinoline in 30 mL dichloromethane and stirred for 18 h at room temperature. Aqueous NaHCO3-solution was added to adjust the pH to 8. Extraction with chloroform/isopropanol (3/1) followed by drying over sodium sulfate and removal of the solvents gave 2.7 g (64%) of compound 1.
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
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Reaction Step One
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0 (± 1) mol
Type
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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